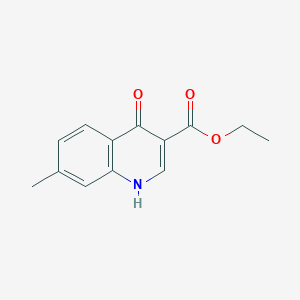
tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate, commonly referred to as TBTN, is a trifluoromethyl-substituted carbamate that has been used in various scientific research applications. Despite its relatively recent introduction, TBTN has already established itself as a versatile and powerful tool for scientists. In
科学研究应用
TBTN has been used in a variety of scientific research applications. It is particularly useful in the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. In addition, it has been used to study the structure and function of proteins and nucleic acids, as well as to study the effects of drugs on the body. It has also been used in the study of cellular metabolism and in the development of new drugs.
作用机制
TBTN acts as an irreversible inhibitor of enzymes by forming a covalent bond with a specific amino acid residue in the enzyme’s active site. This covalent bond prevents the enzyme from performing its normal function. The exact mechanism of action for TBTN is still being studied, but it is believed to involve the formation of a carbamate intermediate, which then reacts with the amino acid residue to form a covalent bond.
Biochemical and Physiological Effects
TBTN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In addition, it has been shown to inhibit the activity of enzymes involved in DNA replication and transcription. Finally, it has been shown to inhibit the activity of enzymes involved in cell signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using TBTN in laboratory experiments is its high specificity. It is able to selectively inhibit the activity of specific enzymes, allowing researchers to study the effects of enzyme inhibition on a particular biochemical pathway. However, one of the main limitations of using TBTN is its relatively short half-life. This means that it is not suitable for long-term experiments.
未来方向
Despite its relatively recent introduction, TBTN has already established itself as a powerful tool for scientists. As research into its mechanism of action continues, it is likely that more applications for TBTN will be discovered. For example, it could be used to study the effects of drugs on the body, or to develop new drugs. In addition, it could be used to study the structure and function of proteins and nucleic acids. Finally, it could be used to study the regulation of cellular metabolism.
合成方法
TBTN is synthesized through a three-step process. In the first step, tert-butyl isocyanate is reacted with 1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-one to form an intermediate compound, which is then reacted with aqueous sodium hydroxide to form the final product, TBTN. The reaction can be represented as follows:
Tert-butyl isocyanate + 1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-one → Intermediate Compound → TBTN + H2O
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate involves the reaction of tert-butyl carbamate with 1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl chloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "tert-butyl carbamate is dissolved in a suitable solvent (e.g. dichloromethane)", "1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl chloride is added to the solution", "the reaction mixture is stirred at room temperature for several hours", "a base (e.g. sodium hydroxide) is added to the reaction mixture to neutralize the hydrogen chloride produced during the reaction", "the resulting mixture is extracted with a suitable solvent (e.g. ethyl acetate)", "the organic layer is washed with water and dried over anhydrous sodium sulfate", "the solvent is removed under reduced pressure to obtain tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate as a white solid" ] } | |
CAS 编号 |
2228648-63-1 |
产品名称 |
tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate |
分子式 |
C12H20F3NO3 |
分子量 |
283.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)